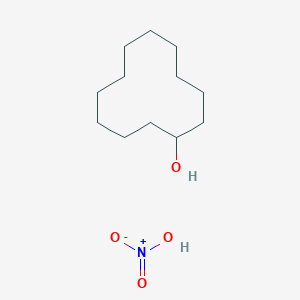
Nitric acid--cyclododecanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–cyclododecanol (1/1) is a compound formed by the reaction of nitric acid with cyclododecanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclododecanol involves the reaction of cyclododecanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The high-boiling fraction separated by distillation from the products obtained from the reaction of nitric acid with cyclododecanol and cyclododecanone is composed primarily of dodecanedioic acid, undecanedioic acid, and sebacic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under stringent conditions to ensure purity and yield. The process may involve multiple steps, including distillation and purification, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Nitric acid–cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cyclododecanol can be oxidized to form cyclododecanone using oxidizing agents such as nitric acid.
Reduction: The reduction of cyclododecanone back to cyclododecanol can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the hydroxyl group in cyclododecanol with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include cyclododecanone, dodecanedioic acid, undecanedioic acid, and sebacic acid .
Scientific Research Applications
Nitric acid–cyclododecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of nitric acid–cyclododecanol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and industrial applications .
Comparison with Similar Compounds
Cyclododecanol: A precursor in the synthesis of nitric acid–cyclododecanol.
Cyclododecanone: An oxidation product of cyclododecanol.
Dodecanedioic Acid: A major product formed from the reaction of nitric acid with cyclododecanol.
Uniqueness: Nitric acid–cyclododecanol is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form various high-value products makes it a compound of significant interest in both research and industrial applications .
Properties
CAS No. |
60223-09-8 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
cyclododecanol;nitric acid |
InChI |
InChI=1S/C12H24O.HNO3/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;(H,2,3,4) |
InChI Key |
AKCDHUBTRYJUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
